N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
This compound is a benzamide derivative with a thiazole ring and a sulfamoyl group. Benzamides and thiazoles are both important classes of compounds in medicinal chemistry, known for their diverse biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also has a benzamide moiety and a sulfamoyl group attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of this specific compound would depend on the exact structure and the functional groups present.Scientific Research Applications
Anticancer Potential
A study conducted by Ravinaik et al. (2021) on derivatives similar to N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide revealed that these compounds exhibit significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds were synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides, demonstrating moderate to excellent anticancer efficacy in comparison to etoposide, a reference drug. Some derivatives showed higher anticancer activities than the reference, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Chawla (2016) explored the antimicrobial properties of thiazole derivatives, including structures analogous to the discussed compound. These derivatives showed significant antimicrobial activity against gram-positive and gram-negative bacterial species, as well as antifungal properties against Candida albicans and Aspergillus niger. The study highlighted that phenyl ring substitutions with electron-donating groups like hydroxyl, amino, and methoxy enhance antimicrobial efficacy, with hydroxy and amino substituted derivatives exhibiting maximum activity (Chawla, 2016).
Biological Studies and Structural Analysis
Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which bear structural resemblance to the discussed compound, for biological studies. These derivatives were characterized by spectral studies and X-ray diffraction method, showing good antibacterial and potent antioxidant activities against Staphylococcus aureus. This study illustrates the potential of such compounds in the development of new antibacterial and antioxidant agents (Karanth et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The specific mode of action of This compound Thiazole nucleus, a component of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The exact biochemical pathways affected by This compound Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-28(18-7-5-4-6-8-18)35(30,31)20-12-9-17(10-13-20)24(29)27-25-26-22(16-34-25)21-14-11-19(32-2)15-23(21)33-3/h4-16H,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCERZDECPQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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